molecular formula C20H20I2N4O4 B465133 N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE

N'-(3-IODOBENZOYL)-6-[(3-IODOPHENYL)FORMOHYDRAZIDO]-6-OXOHEXANEHYDRAZIDE

Cat. No.: B465133
M. Wt: 634.2g/mol
InChI Key: ABBAKOIKSSODFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide is a chemical compound with the molecular formula C20H20I2N4O4 and a molecular weight of 634.21 g/mol . This compound is characterized by the presence of two 3-iodophenyl groups attached to a hexanedihydrazide backbone. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 3-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted phenyl derivatives.

Scientific Research Applications

N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-bis(3,4-dimethoxybenzylidene)hexanedihydrazide
  • N’~1~,N’~6~-bis(3-phenyl-2-propenylidene)hexanedihydrazide
  • N’~1~,N’~6~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanedihydrazide

Uniqueness

N’~1~,N’~6~-bis[(3-iodophenyl)carbonyl]hexanedihydrazide is unique due to the presence of iodine atoms in its structure, which can enhance its reactivity and binding affinity to molecular targets. This makes it particularly useful in applications where high reactivity is desired .

Properties

Molecular Formula

C20H20I2N4O4

Molecular Weight

634.2g/mol

IUPAC Name

1-N',6-N'-bis(3-iodobenzoyl)hexanedihydrazide

InChI

InChI=1S/C20H20I2N4O4/c21-15-7-3-5-13(11-15)19(29)25-23-17(27)9-1-2-10-18(28)24-26-20(30)14-6-4-8-16(22)12-14/h3-8,11-12H,1-2,9-10H2,(H,23,27)(H,24,28)(H,25,29)(H,26,30)

InChI Key

ABBAKOIKSSODFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)I

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.